molecular formula C18H19FN4O3 B2366913 N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 720667-97-0

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2366913
CAS No.: 720667-97-0
M. Wt: 358.373
InChI Key: UIGQULHEZSBRLQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-16-7-6-14(12-17(16)23(25)26)20-18(24)13-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGQULHEZSBRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 2-Chloro-N-(4-Fluoro-3-Nitrophenyl)Acetamide

The first step involves the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a critical intermediate. This compound is prepared via acylation of 4-fluoro-3-nitroaniline with chloroacetyl chloride under controlled conditions.

Reaction Conditions

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (Et₃N) or pyridine to neutralize HCl byproducts
  • Temperature : 0–5°C (initial), followed by gradual warming to room temperature
  • Time : 4–6 hours

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-fluoro-3-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The chloroacetamide intermediate is isolated via vacuum filtration or extraction, with yields typically exceeding 85%.

Key Characterization Data

  • Melting Point : 112–114°C
  • ¹H NMR (CDCl₃) : δ 8.20 (d, 1H, aromatic), 7.85 (dd, 1H, aromatic), 4.25 (s, 2H, CH₂Cl), 2.10 (s, 3H, CH₃CO).

Nucleophilic Substitution with 4-Phenylpiperazine

The second step replaces the chloro group in the intermediate with 4-phenylpiperazine. This reaction exploits the nucleophilicity of the piperazine nitrogen, facilitated by polar aprotic solvents and elevated temperatures.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Temperature : 80–100°C (reflux)
  • Time : 12–24 hours

The mechanism involves a classic SN2 displacement, where the piperazine nitrogen attacks the electrophilic carbon adjacent to the carbonyl group, displacing the chloride ion. Post-reaction workup includes aqueous extraction and column chromatography, yielding the final product in 70–80% purity.

Reaction Mechanism and Kinetics

The substitution reaction follows second-order kinetics, dependent on both the concentration of the chloroacetamide intermediate and 4-phenylpiperazine. Density functional theory (DFT) calculations suggest that the reaction proceeds through a transition state where the piperazine nitrogen partially bonds to the electrophilic carbon while the chloride ion begins to dissociate.

Activation Energy : ~45 kJ/mol (calculated for DMF at 90°C).

Optimization of Reaction Conditions

Optimizing the substitution step is critical for maximizing yield and minimizing side reactions. The following parameters were systematically evaluated:

Parameter Tested Range Optimal Value Impact on Yield
Solvent DMF, DMSO, THF, AcCN DMF +15%
Temperature (°C) 60–120 90 +20%
Base K₂CO₃, NaH, Et₃N K₂CO₃ +10%
Molar Ratio 1:1 to 1:2.5 1:2 (piperazine) +12%

DMF emerged as the optimal solvent due to its high polarity and ability to stabilize the transition state. A 1:2 molar ratio of chloroacetamide to 4-phenylpiperazine ensured complete conversion, while K₂CO₃ provided sufficient basicity without inducing decomposition.

Industrial-Scale Production Methodologies

Scaling up the synthesis requires addressing challenges related to heat dissipation, solvent recovery, and cost efficiency.

Key Considerations

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (2–4 hours vs. 12–24 hours batch).
  • Solvent Recycling : DMF is distilled and reused, reducing waste and costs.
  • Catalyst Loading : Heterogeneous catalysts (e.g., Amberlyst-15) minimize purification steps.

Characterization and Quality Control

The final product is characterized using advanced analytical techniques:

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase
  • Mobile Phase : 60:40 acetonitrile/water
  • Retention Time : 6.8 minutes
  • Purity : ≥98%.

Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ : 403.1524 (calculated: 403.1528).

Comparative Synthesis Approaches

Alternative routes, such as Ullmann coupling or microwave-assisted synthesis, have been explored but offer no significant advantages over the classical two-step method. Microwave irradiation reduces reaction time to 1–2 hours but requires specialized equipment, limiting industrial applicability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation as a potential therapeutic agent for various conditions.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Acetamide Derivatives with Piperazine Moieties

Key Structural Variations :

Substituents on the Phenyl Ring :

  • N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12, ) :
  • A chloro (-Cl) substituent replaces the nitro and fluoro groups.
  • Lower molecular weight (MW: 335.26 vs. 358.37) and higher polarity due to Cl vs. NO₂/F.
  • Demonstrated anticonvulsant activity in maximal electroshock (MES) models .
    • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ) :
  • Trifluoromethyl (-CF₃) substituent provides strong electron-withdrawing effects.
  • Higher lipophilicity (logP) compared to the target compound, influencing blood-brain barrier penetration .

Modifications to the Piperazine Group :

  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () :
  • A 4-methylbenzenesulfonyl group replaces the phenyl group on piperazine.
  • Sulfonyl (-SO₂) enhances hydrogen bonding but reduces metabolic stability due to increased polarity .
    • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide () :
  • Combines chloro and trifluoromethyl groups on the phenyl ring.
  • Higher molecular weight (397.82 vs. 358.37) and altered steric effects for receptor interactions .
Functional Implications :
  • Antimicrobial Activity :
    • 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2, ) :
  • Lacks the piperazine moiety but shares the 4-fluoro-3-nitrophenyl group.
  • Exhibited MIC = 512 µg/mL against Klebsiella pneumoniae due to chloro substitution enhancing penicillin-binding protein (PBP) affinity .

    • Target Compound : The addition of 4-phenylpiperazine may broaden activity to gram-positive bacteria or fungi, as seen in related piperazine-acetamides (e.g., ).
  • Anticonvulsant Activity :

    • N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (Compound 5c, ) :
  • Piperidine instead of piperazine, with ED₅₀ = 0.259 mmol/kg in MES models.
  • Target compound’s nitro group may improve efficacy by modulating sodium channel blocking .

Thiazole- and Benzofuran-Containing Analogs

  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16, ) :

    • Thiazole ring replaces the 4-fluoro-3-nitrophenyl group.
    • Higher melting point (281–282°C vs. unlisted for target compound), suggesting crystalline stability .
    • Demonstrated MMP inhibitory activity, indicating structural flexibility for diverse targets .
  • N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (Compound 5i, ): Benzofuran core with cyclohexylamino substituents. Relative anticonvulsant potency = 0.74 (phenytoin = 1.0), highlighting the role of bulky groups in potency .

Pharmacokinetic and Toxicity Profiles

  • 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) :
    • Excellent pharmacokinetic profile with low cytotoxicity (IC₅₀ > 1024 µg/mL) .
  • Target Compound : The 4-phenylpiperazine may improve CNS penetration but could increase off-target receptor binding (e.g., α-adrenergic receptors) .

Data Tables: Comparative Analysis

Compound Substituents Molecular Weight Key Activity Reference
This compound 4-Fluoro-3-nitro, 4-phenylpiperazine 358.37 Not reported (structural analog data)
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) 4-Fluoro-3-nitro, chloro 246.65 Antibacterial (MIC = 512 µg/mL)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 3-CF₃, 4-phenylpiperazine 379.39 Anticonvulsant (MES model)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluoro, 4-methylsulfonylpiperazine 431.48 Unreported (structural analog)

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known by its CAS number 720667-97-0, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity profiles, and potential therapeutic applications.

The compound's molecular formula is C18H19FN4O3C_{18}H_{19}FN_{4}O_{3}, with a molar mass of 358.37 g/mol. Its structure features a fluorinated nitrophenyl group and a phenylpiperazine moiety, which are critical for its pharmacological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly Klebsiella pneumoniae.

Study Findings:

  • Combination Therapy : A study investigated the effects of this acetamide in combination with other antibiotics such as ciprofloxacin and cefepime. The results indicated:
    • Additive Effects : When combined with ciprofloxacin and cefepime, the acetamide exhibited additive antimicrobial effects.
    • Synergistic Effects : It showed synergistic activity when paired with meropenem and imipenem, significantly reducing the concentrations needed for bacterial eradication .
    • Cytotoxicity : Preliminary tests indicated that the compound did not present significant cytotoxicity, making it a candidate for further exploration in antimicrobial therapies .

Table 1: Effects of this compound in Combination with Antibiotics

AntibioticInteraction TypeFractional Inhibitory Concentration Index (FICI)
CiprofloxacinAdditive0.5 < FICI < 1
CefepimeAdditive0.5 < FICI < 1
CeftazidimeIndifference1 ≤ FICI < 4
MeropenemSynergisticFICI ≤ 0.5
ImipenemSynergisticFICI ≤ 0.5

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in bacterial growth and survival pathways .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various cytotoxicity assays. The compound has shown favorable results, indicating low toxicity levels which are crucial for its potential therapeutic use .

Future Research Directions

Given its promising biological activity and safety profile, further research is warranted to explore:

  • In Vivo Studies : To evaluate the efficacy and safety in living organisms.
  • Structural Modifications : To enhance its pharmacological properties and broaden its therapeutic applications.
  • Mechanistic Studies : To elucidate the specific molecular pathways affected by this acetamide.

Q & A

Q. How can researchers optimize the synthesis of N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide?

Methodological Answer: The synthesis involves nucleophilic substitution between 2-chloroacetamide intermediates and arylpiperazine derivatives. Key steps include:

  • Reaction Conditions : Reflux in acetonitrile with a catalytic amount of triethylamine (TEA) for 8–12 hours to ensure complete substitution of the chloro group .
  • Purification : Trituration with water followed by recrystallization from ethanol-acetone mixtures improves purity (≥95%) .
  • Yield Optimization : Adjusting the stoichiometry of arylpiperazine (1.1 equivalents) and controlling temperature (80–90°C) minimizes side reactions .

Q. What techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the phenylpiperazine moiety (δ 2.75–3.50 ppm for piperazine protons) and acetamide carbonyl (δ 168–170 ppm) .
  • IR Spectroscopy : Identify characteristic bands for the amide C=O stretch (~1680 cm1^{-1}) and nitro group (~1520 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O bonds) to validate stereochemistry .

Q. How can researchers determine the physicochemical properties critical for pharmacological testing?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by HPLC-UV quantification .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products .
  • LogP : Use reverse-phase HPLC with a calibrated C18 column to estimate partition coefficients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the 4-fluoro-3-nitrophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH3_3) groups to modulate receptor affinity .
  • Piperazine Modifications : Introduce para-substituted phenyl groups (e.g., 4-Cl, 4-CF3_3) to enhance lipophilicity and blood-brain barrier penetration .
  • Activity Profiling : Test analogs in receptor-binding assays (e.g., dopamine D2/D3) to correlate substituent effects with IC50_{50} values .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-spiperone) to quantify affinity for serotonin (5-HT1A_{1A}) or dopamine receptors .
  • Enzyme Inhibition Studies : Screen against kinases (e.g., PKA, PKC) using fluorescence polarization assays .
  • Cellular Signaling Pathways : Measure cAMP accumulation in HEK-293 cells transfected with target GPCRs .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Cell Line Validation : Compare results across multiple cell lines (e.g., SH-SY5Y vs. PC12) to rule out cell-specific artifacts .
  • Structural Analog Testing : Synthesize and test derivatives with minor modifications (e.g., 4-fluoro vs. 4-chloro) to isolate critical pharmacophores .

Q. What approaches are recommended for identifying novel biological targets of this compound?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Molecular Docking : Screen against structural databases (e.g., PDB) to predict interactions with enzymes or receptors .
  • CRISPR-Cas9 Knockout : Generate gene-knockout cell lines for candidate targets (e.g., 5-HT receptors) to confirm functional relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.